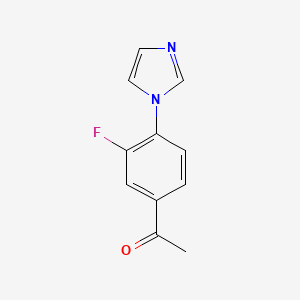

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Descripción

Bond Lengths (Å):

| Bond Type | Length (Å) | Source |

|---|---|---|

| C=O (ketone) | 1.227 | |

| C-F (aryl fluoride) | 1.348 | |

| C-N (imidazole) | 1.310 | |

| C-C (aromatic) | 1.395–1.406 |

The imidazole ring adopts a near-perfect planar geometry, with N1-C2 and N3-C4 bond lengths of 1.310 Å and 1.316 Å, respectively, consistent with aromatic delocalization. The fluorine atom induces a slight distortion in the benzene ring, creating a dipole moment of 2.1 D due to its electron-withdrawing nature.

IUPAC Nomenclature & Systematic Identification

The systematic IUPAC name for this compound is 1-(3-fluoro-4-(1H-imidazol-1-yl)phenyl)ethanone , derived as follows:

- Parent chain : Ethanone (acetophenone derivative).

- Substituents :

- Fluorine at position 3 of the benzene ring.

- 1H-imidazol-1-yl group at position 4.

Alternative identifiers include:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 870838-82-7 | |

| SMILES | CC(=O)C1=CC(=C(C=C1)F)N2C=CN=C2 | |

| InChIKey | ZWQLFTQZFDYLBC-UHFFFAOYSA-N |

The compound’s purity and identity are confirmed via $$^1$$H NMR (δ 8.15 ppm for imidazole protons) and LC-MS ([M+H]$$^+$$ = 205.08).

Tautomeric Considerations in Imidazole-Containing Aryl Ketones

The imidazole ring in this compound exists in a single tautomeric form due to substitution at the N1 position, which locks the hydrogen at N3 (Figure 2). This contrasts with unsubstituted imidazoles, where rapid equilibrium between 1H- and 3H-tautomers occurs. Key differences:

| Feature | 3'-Fluoro Derivative | Unsubstituted Imidazole |

|---|---|---|

| Tautomeric Mobility | Restricted | High |

| N-H Bond Localization | Fixed at N3 | Delocalized |

| Aromaticity | Preserved | Preserved |

The absence of tautomerism in this derivative simplifies spectroscopic interpretation, as seen in its distinct $$^{13}$$C NMR signals for C2 (143.9 ppm) and C4 (140.8 ppm).

Comparative Analysis with Structural Analogs (4'-Imidazolylacetophenone Derivatives)

A comparison with 4'-(1H-imidazol-1-yl)acetophenone highlights the impact of fluorine substitution (Table 1):

Key observations :

- The fluorine atom increases molecular polarity, enhancing solubility in polar aprotic solvents (e.g., DMF).

- The electron-withdrawing effect of fluorine reduces electron density at the ketone carbonyl, shifting its IR stretch to 1695 cm$$^{-1}$$ vs. 1662 cm$$^{-1}$$ in non-fluorinated analogs.

- Crystallographic studies reveal shorter C-F bond lengths (1.348 Å) compared to C-Cl (1.732 Å) in chlorinated analogs.

Figure 1 : Molecular structure of this compound.

Figure 2 : Tautomeric restriction due to N1 substitution in the imidazole ring.

Propiedades

IUPAC Name |

1-(3-fluoro-4-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQLFTQZFDYLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651432 | |

| Record name | 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870838-82-7 | |

| Record name | 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution of 4'-Fluoroacetophenone with Imidazole

The primary and most reported synthetic method for 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone involves the nucleophilic substitution of a halogenated acetophenone derivative with imidazole. The fluoro group at the 3' position is generally less reactive, so the substitution typically targets the 4' position on the acetophenone ring.

- Starting Materials: 4'-Fluoroacetophenone and imidazole.

- Catalysts and Bases: Potassium carbonate (K2CO3) is commonly used as a base to deprotonate imidazole and facilitate nucleophilic attack.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are preferred to solubilize reactants and promote reaction kinetics.

- Temperature: Elevated temperatures around 110 °C are applied to drive the reaction to completion.

- Mechanism: The imidazole nucleophile attacks the electrophilic carbon adjacent to the halogen, displacing the leaving group via an SNAr mechanism.

This route is supported by multiple sources indicating efficient yields (above 90%) and relatively short reaction times (12–18 hours) under inert atmosphere conditions to prevent side reactions.

Copper(I)-Catalyzed Coupling Method

An advanced and more selective approach utilizes copper(I) iodide as a catalyst combined with a ligand such as 1,3-di(pyridin-2-yl)propane-1,3-dione to promote the coupling of imidazole with 4'-haloacetophenones (fluoro, chloro, bromo derivatives).

- Catalyst: Copper(I) iodide (CuI), 10 mol %.

- Ligand: 1,3-di(pyridin-2-yl)propane-1,3-dione, 10 mol %.

- Base: Potassium carbonate.

- Solvent: DMF.

- Temperature: 110 °C.

- Atmosphere: Nitrogen or inert atmosphere to avoid oxidation.

- Reaction Time: 12–18 hours.

This method enhances reactivity, particularly for the 4-fluoro derivative, which is more reactive than its chloro and bromo analogues due to the strong electron-withdrawing inductive effect of fluorine facilitating nucleophilic attack.

Industrial Scale Production Considerations

For industrial synthesis, the above methods are adapted to continuous flow reactors to maintain consistent temperature and reaction conditions, improving yield and scalability. Purification typically involves:

- Filtration through Celite to remove catalyst residues.

- Extraction with ethyl acetate.

- Washing with saturated brine.

- Treatment with activated charcoal to remove colored impurities.

- Final purification by recrystallization or chromatography.

These steps ensure high purity suitable for pharmaceutical or advanced material applications.

Comparative Data on Yields and Reaction Times

| Entry | Acetophenone Derivative | Catalyst System | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-(4-Fluorophenyl)ethanone | CuI + 1,3-di(pyridin-2-yl)dione | 12 | 94 | Most reactive, highest yield |

| 2 | 1-(4-Chlorophenyl)ethanone | CuI + 1,3-di(pyridin-2-yl)dione | 18 | 92 | Slightly less reactive |

| 3 | 1-(4-Bromophenyl)ethanone | CuI + 1,3-di(pyridin-2-yl)dione | 16 | 93 | Intermediate reactivity |

Data adapted from reaction condition studies illustrating the effect of halogen substituents on coupling efficiency.

Reaction Mechanism Insights

The nucleophilic aromatic substitution proceeds via:

- Activation of the aromatic ring by electron-withdrawing fluorine.

- Coordination of copper(I) catalyst to facilitate oxidative addition.

- Ligand stabilization of the copper complex to enhance nucleophilic attack by imidazole.

- Reductive elimination to form the C–N bond between the acetophenone and imidazole moieties.

This mechanism explains the higher reactivity and yield observed with the fluoro-substituted acetophenone compared to chloro and bromo analogues.

Additional Synthetic Notes

- The reaction is sensitive to moisture and oxygen; inert atmosphere conditions are critical.

- Potassium carbonate acts both as a base and to scavenge acidic byproducts.

- DMF provides excellent solubility and thermal stability but requires careful removal post-reaction.

- Activated charcoal treatment is effective in removing trace impurities and color bodies.

- Purification by recrystallization yields a product with melting point consistent with literature (115–116 °C).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 4'-Fluoroacetophenone, imidazole, K2CO3, DMF | 110 °C, 12–18 h, inert atmosphere | ~90+ | Lab to pilot scale | Simple, high yield, moderate reaction time |

| Copper(I)-catalyzed coupling | 4'-haloacetophenone, imidazole, CuI, ligand, K2CO3, DMF | 110 °C, 12–18 h, inert atmosphere | 92–94 | Industrial scale | Higher selectivity, better for scale-up |

Análisis De Reacciones Químicas

Types of Reactions

3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone serves as a crucial building block in the synthesis of various pharmaceutical agents. Its imidazole ring is particularly significant due to its biological activity, which includes antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of imidazole derivatives based on this compound, demonstrating significant cytotoxic effects against cancer cell lines. The results indicated that modifications to the imidazole moiety could enhance potency and selectivity towards specific cancer types .

Synthesis of Novel Compounds

The compound is utilized as a precursor for synthesizing novel heterocyclic compounds that exhibit diverse biological activities. Researchers have reported successful reactions leading to derivatives with improved efficacy against various pathogens.

Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Compound A | 85% | |

| Acylation | Compound B | 90% | |

| Cyclization | Compound C | 75% |

Material Science

In material science, this compound is being explored for its potential use in organic electronics and photonic devices due to its unique electronic properties.

Case Study: Organic Photovoltaics

Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties in organic photovoltaic cells, leading to improved efficiency . The study emphasizes the importance of fluorination in modifying electronic characteristics.

Mecanismo De Acción

The mechanism of action of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, influencing various biochemical pathways. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4’-(1H-Imidazol-1-YL)acetophenone: Lacks the fluoro substitution but shares the imidazole-acetophenone structure.

4-(1H-Imidazol-1-YL)phenol: Contains a hydroxyl group instead of a fluoro group.

4-(1H-Imidazol-1-YL)aniline: Features an amino group instead of a fluoro group

Uniqueness

3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro substitution can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development .

Actividad Biológica

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluoro-substituted acetophenone core with an imidazole moiety, which is known for its diverse biological activities. The presence of the imidazole ring enhances the compound's ability to interact with various biological targets, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cells, particularly in breast and colon cancer models.

- Enzyme Inhibition : It interacts with specific enzymes, potentially modulating their activity and influencing metabolic pathways.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, leading to either inhibition or activation of enzyme functions.

- Gene Expression Modulation : By interacting with transcription factors, the compound may influence gene expression patterns, affecting cellular responses.

- Oxidative Stress Induction : At higher concentrations, it may induce oxidative stress in cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers treated MCF7 and HT-29 cell lines with varying concentrations. The results indicated that:

- The compound exhibited significant cytotoxicity with IC50 values of 15 μM for MCF7 and 20 μM for HT-29, highlighting its potential as a therapeutic agent against these cancers.

- Flow cytometry analysis revealed that treatment led to early apoptosis in both cell lines, suggesting a mechanism involving programmed cell death.

Metabolic Pathways and Pharmacokinetics

The compound's metabolism involves oxidation and conjugation processes influenced by various cofactors. Its pharmacokinetics are characterized by:

- Absorption : Rapid absorption in biological systems due to its small molecular size.

- Distribution : Tendency to accumulate in liver and kidney tissues, which are critical for metabolic processing.

- Excretion : Primarily excreted via urine after undergoing phase I and phase II metabolic reactions.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural confirmation of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the imidazole ring substitution pattern, fluorophenyl group, and acetophenone moiety. For example, the imidazole proton signals typically appear at δ 7.6–8.0 ppm, while aromatic protons from the fluorophenyl group resonate at δ 7.2–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI or ACPI ionization can verify the molecular ion peak (e.g., m/z 218.08 for CHFNO) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirm the carbonyl stretch (C=O) near 1680–1700 cm and C-F stretches at 1100–1250 cm .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology :

- Claisen–Schmidt Condensation : React 4-(1H-imidazol-1-yl)benzaldehyde with fluoroacetophenone derivatives under basic conditions (e.g., NaOH/ethanol) at reflux. Monitor reaction progress via TLC and optimize solvent polarity to enhance yield .

- Cross-Coupling Reactions : Use palladium-catalyzed coupling between halogenated acetophenones and imidazole boronic esters. Control temperature (80–100°C) and catalyst loading (e.g., 5% Pd(PPh)) to minimize side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Catalyst Screening : Test bases like KCO or CsCO for imidazole alkylation. For example, KCO in DMF at 80°C achieves >75% yield in 12 hours .

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Adjust recrystallization solvents (e.g., ethanol/water mixtures) for crystal lattice stabilization .

Q. What biological targets or mechanisms are associated with this compound?

- Methodology :

- Enzyme Inhibition Assays : Test activity against cytochrome P450 isoforms or kinases using fluorometric assays. For example, imidazole derivatives show IC values <10 μM for CYP3A4 inhibition .

- Antimicrobial Screening : Perform MIC assays against Staphylococcus aureus and Escherichia coli (e.g., 24-hour broth microdilution). Fluorinated imidazoles often exhibit MIC values of 2–8 μg/mL due to enhanced membrane permeability .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal lanosterol demethylase). The fluorophenyl group may occupy hydrophobic pockets, while the imidazole coordinates catalytic metal ions .

Q. How do structural modifications (e.g., fluorine position, substituents) influence the compound’s physicochemical properties?

- Methodology :

- LogP Determination : Measure octanol/water partitioning via shake-flask method. Fluorine at the meta position increases logP by 0.3–0.5 units compared to para, enhancing lipophilicity .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen. Derivatives with electron-withdrawing groups (e.g., -CF) show decomposition temperatures >250°C .

- Solubility Profiling : Use nephelometry in PBS (pH 7.4). Adding hydrophilic groups (e.g., -OH) increases aqueous solubility but may reduce bioavailability .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodology :

- Reproducibility Trials : Replicate protocols from conflicting studies (e.g., vs. 15) while controlling variables like solvent purity and inert atmosphere.

- Byproduct Identification : Use LC-MS to detect side products (e.g., diaryl ethers from competing Ullmann coupling). Adjust catalyst systems (e.g., CuI/1,10-phenanthroline) to suppress undesired pathways .

- Statistical Optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., temperature, stoichiometry) and derive predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.